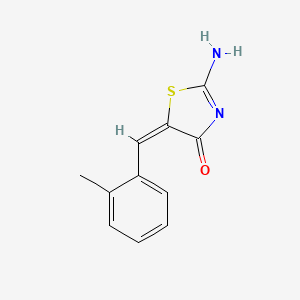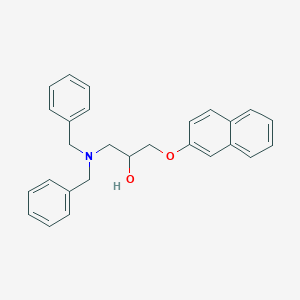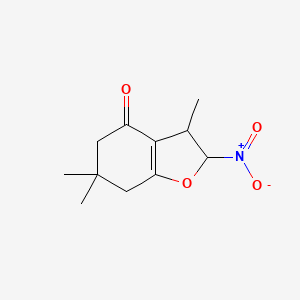
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as Sipatrigine, is a chemical compound that has been extensively studied for its potential therapeutic applications. Sipatrigine belongs to the class of imidazoles and has been found to exhibit anticonvulsant, neuroprotective, and analgesic properties.
作用機序
The mechanism of action of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol is not fully understood. However, it has been proposed that this compound may act by blocking voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound may reduce neuronal excitability and prevent the spread of seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been found to reduce neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, this compound has been found to reduce pain in animal models of neuropathic pain.
実験室実験の利点と制限
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has several advantages for lab experiments. It has been extensively studied in animal models of neurological disorders, and its mechanism of action is well understood. Additionally, this compound has been found to be relatively safe and well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has not yet been tested in human clinical trials, and its efficacy and safety in humans are not yet known.
将来の方向性
There are several future directions for the study of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol. One direction is to further investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of this compound in treating neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another direction is to investigate the potential of this compound as a treatment for neuropathic pain in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders.
合成法
The synthesis method of (4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 2-methylimidazole with 4-isopropylbenzaldehyde in the presence of boron trifluoride etherate. The reaction yields this compound as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
(4-isopropylphenyl)(1-methyl-1H-imidazol-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties and has been tested in animal models of epilepsy. This compound has also been found to have neuroprotective properties and has been tested in animal models of stroke and traumatic brain injury. Additionally, this compound has been found to exhibit analgesic properties and has been tested in animal models of pain.
特性
IUPAC Name |
(1-methylimidazol-2-yl)-(4-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)11-4-6-12(7-5-11)13(17)14-15-8-9-16(14)3/h4-10,13,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFZKPOSQZUFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=NC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
